2-(((tert-Butyldimethylsilyl)oxy)methyl)acrylic acid
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Overview
Description
2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a silyl ether group, which imparts distinct reactivity and stability compared to other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol, followed by further functionalization to introduce the propenoic acid moiety. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the silyl ether bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrochloric acid, sodium hydroxide, varying temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug development for its ability to modify the pharmacokinetic properties of active compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid exerts its effects involves the formation and cleavage of the silyl ether bond. This bond is stable under neutral conditions but can be selectively cleaved under acidic or basic conditions, allowing for controlled release of the protected functional group. The molecular targets and pathways involved depend on the specific application and the nature of the functional group being protected .
Comparison with Similar Compounds
- Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
- tert-Butyldimethylsilyl glycidyl ether
- tert-Butyldimethylsilyloxyethanol
Comparison: Compared to these similar compounds, 2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-propenoic acid is unique due to its propenoic acid moiety, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring selective protection and deprotection of functional groups .
Properties
Molecular Formula |
C10H20O3Si |
---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H20O3Si/c1-8(9(11)12)7-13-14(5,6)10(2,3)4/h1,7H2,2-6H3,(H,11,12) |
InChI Key |
LDJUBMIJENRXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)C(=O)O |
Origin of Product |
United States |
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